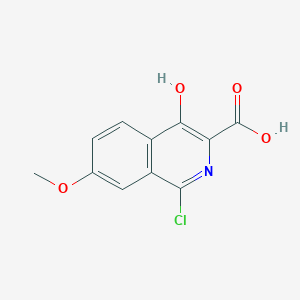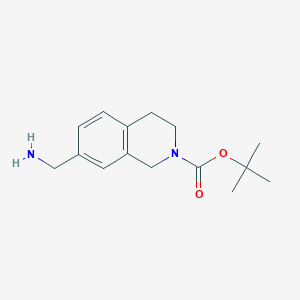
Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate: is a chemical compound with the molecular formula C7H9ClN6OS. It is a derivative of pyrazine and contains functional groups such as amino, chloro, and carbamimidothioate.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate typically involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazine derivatives .
科学的研究の応用
Chemistry: In chemistry, Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
作用機序
The mechanism of action of Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
- 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid Methyl Ester
- Amiloride Hydrochloride Impurity A (EP)
Comparison: Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate is unique due to its carbamimidothioate functional group, which distinguishes it from other similar compounds. This functional group imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, which can be advantageous in certain research and industrial contexts .
特性
分子式 |
C7H9ClN6OS |
|---|---|
分子量 |
260.71 g/mol |
IUPAC名 |
methyl N'-(3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate |
InChI |
InChI=1S/C7H9ClN6OS/c1-16-7(11)14-6(15)2-4(9)13-5(10)3(8)12-2/h1H3,(H4,9,10,13)(H2,11,14,15) |
InChIキー |
OKNSUWJNTAEWEN-UHFFFAOYSA-N |
正規SMILES |
CSC(=NC(=O)C1=C(N=C(C(=N1)Cl)N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


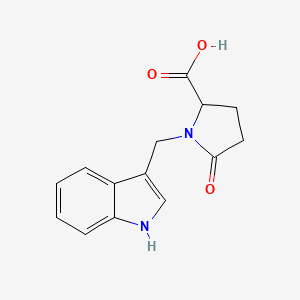
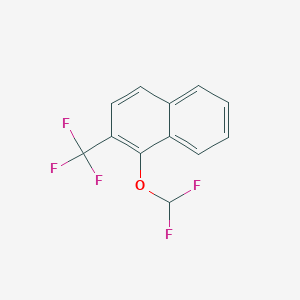

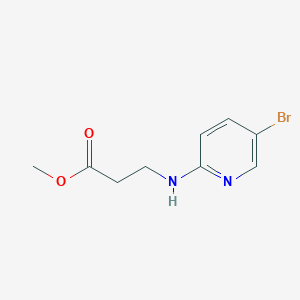
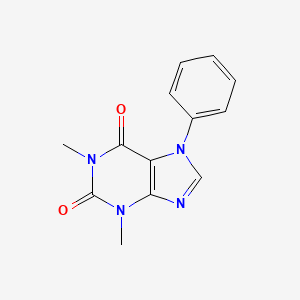

![Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B11857752.png)





